N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide
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Overview
Description
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide is a chemical compound with a complex structure that includes a tetrahydroquinoline core
Preparation Methods
The synthesis of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide typically involves multiple steps. The starting material is often 1,2,3,4-tetrahydroquinoline, which undergoes propionylation to introduce the propionyl group at the nitrogen atom. This is followed by sulfonamide formation through the reaction with propane-2-sulfonyl chloride under basic conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the tetrahydroquinoline core provides structural stability. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide can be compared with similar compounds such as:
- N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide
- N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1’-biphenyl]-4-sulfonamide
These compounds share the tetrahydroquinoline core but differ in the sulfonamide substituents.
Biological Activity
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide is a compound of interest due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₂N₂O₃S
- Molecular Weight : 310.4 g/mol
- CAS Number : 941986-95-4
The compound features a tetrahydroquinoline ring system, which is known for its diverse biological activities. The sulfonamide group enhances its interaction with various biological targets.
This compound has been studied for its potential to inhibit specific enzymes and pathways involved in disease processes. Preliminary data suggest that it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer and neurodegenerative diseases .
Anticonvulsant Activity
A related series of compounds derived from tetrahydroquinoline structures have demonstrated anticonvulsant properties. Research has shown that modifications in the molecular structure can lead to significant variations in biological activity. For instance, compounds with similar configurations have been evaluated for their efficacy in animal models .
Anti-inflammatory Properties
The sulfonamide group is known to contribute to anti-inflammatory effects. In vitro studies have indicated that derivatives of tetrahydroquinoline exhibit inhibition of albumin denaturation and antioxidant activities. These findings suggest potential applications in treating inflammatory conditions .
Case Studies and Research Findings
- In vitro Studies on Antioxidant Activity :
-
Histone Deacetylase Inhibition :
- Compounds similar to this compound were identified as selective HDAC inhibitors. These compounds led to increased acetylation levels in histones, potentially altering cellular processes such as differentiation and apoptosis .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)propane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-4-15(18)17-9-5-6-12-7-8-13(10-14(12)17)16-21(19,20)11(2)3/h7-8,10-11,16H,4-6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKYPQOHQZAELZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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